molecular formula C16H22O B11971221 Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one CAS No. 97738-40-4

Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one

Cat. No.: B11971221
CAS No.: 97738-40-4
M. Wt: 230.34 g/mol
InChI Key: ZTTMERVBBRDHKD-UHFFFAOYSA-N
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Description

Bicyclo(1022)hexadeca-1(15),12(16),13-trien-6-one is a complex organic compound with a unique bicyclic structure This compound is characterized by its intricate ring system and the presence of multiple double bonds and a ketone group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one typically involves multi-step organic reactions. One common method includes the Diels-Alder reaction, which forms the bicyclic core structure. Subsequent steps involve the introduction of the ketone group and the formation of the triene system. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction efficiency and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce this compound on a larger scale.

Chemical Reactions Analysis

Types of Reactions

Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The triene system can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., Grignard reagents) are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one has a wide range of applications in scientific research:

    Chemistry: It serves as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: Its unique structure makes it a candidate for studying biological interactions and potential bioactivity.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.

    Industry: It can be used in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one involves its interaction with specific molecular targets. The ketone group and the triene system play crucial roles in its reactivity and binding affinity. Pathways involving electron transfer, hydrogen bonding, and π-π interactions are often implicated in its mode of action.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-ol: Similar structure but with an alcohol group instead of a ketone.

    Bicyclo(9.2.2)pentadeca-1(14),11(15),12-trien-6-one: A related compound with a different ring size and substitution pattern.

    Bicyclo(10.2.2)hexadeca-1(15),12(16),13-triene: Lacks the ketone group, affecting its reactivity and applications.

Uniqueness

Bicyclo(10.2.2)hexadeca-1(15),12(16),13-trien-6-one stands out due to its specific combination of a bicyclic structure, multiple double bonds, and a ketone group. This unique arrangement imparts distinct chemical properties and reactivity, making it valuable for various research and industrial applications.

Properties

CAS No.

97738-40-4

Molecular Formula

C16H22O

Molecular Weight

230.34 g/mol

IUPAC Name

bicyclo[10.2.2]hexadeca-1(14),12,15-trien-6-one

InChI

InChI=1S/C16H22O/c17-16-8-3-1-2-6-14-10-12-15(13-11-14)7-4-5-9-16/h10-13H,1-9H2

InChI Key

ZTTMERVBBRDHKD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=O)CCCCC2=CC=C(CC1)C=C2

Origin of Product

United States

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